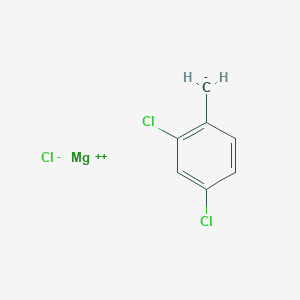
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) is a chemical compound with the molecular formula C7H5Cl3Mg. It is known for its high solubility in water and is used in various scientific research applications, particularly in the study of organic synthesis and catalysis reactions.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) can be synthesized through the reaction of 2,4-dichlorobenzyl chloride with magnesium in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
C7H5Cl2CH2Cl+Mg→C7H5Cl2CH2MgCl
Industrial Production Methods
Industrial production of magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the magnesium chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alcohol can produce an ether, while oxidation can yield a ketone or aldehyde.
科学的研究の応用
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) has diverse applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is used in the study of biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including drug development and design.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) involves its interaction with molecular targets and pathways. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in substrates. In catalysis, it facilitates the formation of transition states, lowering the activation energy of reactions. The specific molecular targets and pathways depend on the context of its use, such as the type of reaction or biological system being studied.
類似化合物との比較
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) can be compared with other similar compounds, such as:
Magnesium chloride (2,5-dichlorophenyl)methanide (1/1/1): This compound has a similar structure but with the chlorine atoms in different positions, leading to different reactivity and applications.
Magnesium chloride (2,4-difluorophenyl)methanide (1/1/1): This compound has fluorine atoms instead of chlorine, resulting in different chemical properties and uses.
The uniqueness of magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) lies in its specific reactivity and applications, making it valuable for targeted research and industrial processes.
特性
IUPAC Name |
magnesium;2,4-dichloro-1-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZMYROGYRWDEM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Mg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519490 |
Source


|
| Record name | Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129752-86-9 |
Source


|
| Record name | Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













